Mal-amide-PEG2-oxyamine
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Overview
Description
Mal-amide-PEG2-oxyamine: is a compound belonging to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound features a maleimide group and an oxyamine group connected through a PEG chain, making it a versatile tool in bio-conjugation and targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amide-PEG2-oxyamine typically involves the conjugation of a maleimide group with a PEG chain that terminates in an oxyamine group. The maleimide group reacts specifically with thiol groups to form a covalent C-S bond, while the oxyamine group can react with aldehydes to form a reversible oxime bond . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity (≥95%) and consistency in the final product . The compound is typically stored at low temperatures to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: Mal-amide-PEG2-oxyamine undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Addition Reactions: The oxyamine group reacts with aldehydes to form oxime bonds, which can be further reduced to stable carbon-nitrogen bonds.
Common Reagents and Conditions:
Thiol Reagents: Used for reactions with the maleimide group.
Aldehyde Reagents: Used for reactions with the oxyamine group.
Mild Reducing Agents: Used to convert oxime bonds to stable carbon-nitrogen bonds.
Major Products:
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Oxime Bonds: Formed from the reaction of the oxyamine group with aldehydes, which can be reduced to carbon-nitrogen bonds.
Scientific Research Applications
Mal-amide-PEG2-oxyamine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bio-conjugation techniques to study protein interactions and functions.
Medicine: Utilized in the development of targeted therapies for diseases by degrading disease-causing proteins.
Industry: Applied in the production of high-purity PEG linkers for various biochemical applications.
Mechanism of Action
Mal-amide-PEG2-oxyamine functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The maleimide group binds to an E3 ubiquitin ligase, while the oxyamine group binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The PEG chain enhances the solubility and stability of the PROTAC molecule, ensuring efficient protein degradation .
Comparison with Similar Compounds
Mal-amide-PEG2-oxyamineBoc: A similar compound with a Boc-protected oxyamine group.
Gly-PEG3-endo-BCN: Another PEG-based linker used in PROTAC synthesis.
Uniqueness: Mal-amide-PEG2-oxyamine is unique due to its specific functional groups (maleimide and oxyamine) that allow for versatile bio-conjugation and targeted protein degradation. Its PEG chain enhances solubility and stability, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c14-22-10-9-21-8-7-20-6-4-15-11(17)3-5-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXHRKNBBSZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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